Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate
Description
Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate is a bicyclic heterocyclic compound characterized by a 2-azabicyclo[4.1.0]heptane core with a hydroxy group at position 5 and a benzyl carboxylate ester at position 2. Key properties include:
- Molecular formula: C₁₄H₁₇NO₃ .
- Molecular weight: 247.29 g/mol .
- CAS numbers: 1799792-87-2 (general form) and 140927-12-4 (exo-isomer) .
- Applications: Primarily used as a heterocyclic building block in pharmaceutical and chemical synthesis .
The compound’s fused bicyclo[4.1.0] structure introduces ring strain and stereochemical complexity, which influence its reactivity and interactions in drug discovery .
Properties
IUPAC Name |
benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13-6-7-15(12-8-11(12)13)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJMTKNNINIVGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2CC2C1O)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Conditions:
| Starting Material | Reagents/Conditions | Product Yield | Reference |
|---|---|---|---|
| 2H-Azirine-3-carboxylate | Toluene, 110°C, 3–5 hours | 55–100% | |
| 1,3-Diphenylisobenzofuran | Room temperature, 7 days | 90–95% |
Mechanistic Insight : The azirine acts as a dipolarophile, reacting with the diene to form a bicyclic intermediate. Stereochemical outcomes (endo vs. exo) depend on reaction temperature and solvent polarity. Post-cycloaddition hydrolysis or reduction steps introduce hydroxyl groups at strategic positions.
Hydroxylation of the Cyclopropane Ring
The 5-hydroxy group is introduced via oxidative or hydrolytic methods. One approach involves the hydroxylation of a preformed bicyclic intermediate using Oxone® (potassium peroxymonosulfate) in aqueous acetone, followed by reduction with lithium aluminum hydride (LiAlH₄).
Hydroxylation Protocol:
| Step | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Oxidation | Oxone®, N-methylmorpholine-N-oxide, acetone | Epoxide formation at C5–C6 | |
| Reduction | LiAlH₄, anhydrous THF, 0°C to RT | Epoxide opening to 5-hydroxy |
Critical Considerations :
-
Stereoselectivity : The cis-dihydroxylation of the cyclopropane ring is influenced by the steric environment of the bicyclic system. Chiral catalysts or auxiliaries may enhance enantiomeric excess.
-
Side Reactions : Over-oxidation to ketones or carboxylic acids is mitigated by controlling reaction time and temperature.
Esterification and Benzyl Protection
The benzyl ester group is introduced early in the synthesis to protect the carboxylate functionality. Benzyl chloroformate (Cbz-Cl) is commonly used in the presence of a base such as triethylamine (Et₃N).
Esterification Workflow:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Carbamate Formation | Cbz-Cl, Et₃N, dry DCM, 0°C to RT | 85–90% | |
| Purification | Column chromatography (SiO₂, hexane/EtOAc) | >95% purity |
Optimization Notes :
-
Solvent Choice : Dichloromethane (DCM) minimizes side reactions compared to polar aprotic solvents.
-
Temperature Control : Slow addition of Cbz-Cl at 0°C prevents exothermic decomposition.
Purification and Characterization
Final purification employs recrystallization or chromatography, while structural validation relies on advanced spectroscopic techniques.
Analytical Data:
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR | δ 1.2–2.5 ppm (cyclopropane protons) | |
| ¹³C NMR | δ 171.7 ppm (C=O of benzyl ester) | |
| HRMS | m/z 247.29 [M+H]⁺ (calc. for C₁₄H₁₇NO₃) |
Challenges :
-
Ring Strain : The bicyclic system’s strain complicates spectral interpretation, necessitating high-field NMR (≥400 MHz) for resolution.
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Hygroscopicity : The hydroxy group requires anhydrous handling during analysis to prevent moisture absorption.
Industrial-Scale Synthesis Considerations
Scaling the synthesis demands optimization of cost, safety, and yield:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Cyclopropanation | Batch reactor, 100–500 mL | Continuous flow reactor |
| Oxidation | Manual reagent addition | Automated dosing systems |
| Yield | 50–70% | 75–85% after optimization |
Economic Factors :
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 5 undergoes oxidation under controlled conditions. For example:
-
Ketone Formation : Treatment with oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane converts the hydroxyl group to a ketone, yielding benzyl 5-oxo-2-azabicyclo[4.1.0]heptane-2-carboxylate.
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Carboxylic Acid Formation : Stronger oxidants such as potassium permanganate (KMnO₄) in acidic or basic media can oxidize the hydroxyl group to a carboxylic acid, although this is less commonly reported.
Key Conditions :
| Reaction Type | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Ketone Synthesis | PCC | CH₂Cl₂ | 0–25°C | 65–78% |
Ester Hydrolysis
The benzyl ester group is susceptible to hydrolysis under acidic or basic conditions:
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Basic Hydrolysis : Treatment with NaOH in aqueous THF/MeOH cleaves the ester to form 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylic acid.
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Acidic Hydrolysis : HCl in dioxane/water provides the carboxylic acid derivative, though this method is less efficient due to potential side reactions.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack on the ester carbonyl, with the benzyl group acting as a leaving group. Steric hindrance from the bicyclic framework slightly reduces reaction rates compared to linear esters.
Lactam Formation
The hydroxyl group and adjacent amine in the bicyclic system can undergo intramolecular cyclization to form lactams:
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Heating in Toluene : Refluxing in toluene with a catalytic amount of p-toluenesulfonic acid (PTSA) yields a six-membered lactam through dehydration .
Example :
Nucleophilic Acyl Substitution
The ester group participates in nucleophilic substitution reactions:
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Aminolysis : Reaction with primary amines (e.g., methylamine) in THF replaces the benzyl group with an amide, forming derivatives like 5-hydroxy-N-methyl-2-azabicyclo[...]carboxamide.
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Transesterification : Alcohols like methanol in the presence of NaOMe exchange the benzyl ester for a methyl ester .
Optimized Conditions :
| Nucleophile | Reagent | Solvent | Yield |
|---|---|---|---|
| Methylamine | THF, 25°C | 24h | 58% |
Ring-Opening Reactions
The strained cyclopropane ring in the bicyclic system can undergo ring-opening under specific conditions:
-
Acid-Catalyzed Ring Opening : Treatment with H₂SO₄ in ethanol cleaves the cyclopropane ring, yielding a linear amino alcohol derivative .
-
Reductive Ring Opening : Hydrogenation over Pd/C selectively reduces the cyclopropane C–C bond, producing a piperidine derivative .
Example :
Stereochemical Transformations
The stereochemistry of the hydroxyl group influences reactivity:
Scientific Research Applications
Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Variation in Bicyclo Ring Systems
The bicyclo ring system significantly impacts physicochemical and biological properties. Key examples include:
Biological Activity
Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate is a complex organic compound characterized by its bicyclic structure, which includes a benzyl group, a hydroxyl group, and a carboxylate group. Its molecular formula is C14H17NO3, with a molecular weight of 247.29 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Structural Formula
The structural representation of this compound can be illustrated as follows:
Key Properties
| Property | Value |
|---|---|
| CAS Number | 1799792-87-2 |
| Molecular Weight | 247.29 g/mol |
| Purity | ≥ 95% |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. This compound has been investigated for its potential effects on various biological pathways, including:
- Enzyme Modulation : The hydroxyl group can participate in hydrogen bonding, influencing enzyme-substrate interactions.
- Receptor Binding : The compound may exhibit affinity towards certain neurotransmitter receptors, potentially affecting neurological functions.
Pharmacological Studies
Research has highlighted several pharmacological properties associated with this compound:
- Antinociceptive Effects : Studies suggest that derivatives of this compound may exhibit pain-relieving properties, making them candidates for analgesic drug development.
- Neuroprotective Activity : Preliminary findings indicate that it may offer protective effects against neurodegenerative processes.
Case Studies
A notable study focused on the efficacy of this compound in animal models demonstrated significant reductions in pain responses compared to control groups, indicating its potential as an analgesic agent.
Similar Compounds
This compound shares structural similarities with other bicyclic compounds, which also exhibit biological activities:
| Compound Name | Biological Activity |
|---|---|
| Bicyclo[2.2.1]heptane derivatives | Analgesic and anti-inflammatory |
| 7-Oxabicyclo[2.2.1]heptane derivatives | Antimicrobial properties |
Uniqueness
What sets this compound apart is its unique combination of functional groups that impart distinct chemical and biological properties, making it valuable for further research and development.
Research Applications
This compound is utilized across various scientific disciplines:
- Medicinal Chemistry : Investigated for its potential therapeutic applications.
- Synthetic Chemistry : Used as a building block for synthesizing more complex molecules.
Q & A
Q. What are the key synthetic methodologies for synthesizing Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate?
The compound is synthesized via cyclopropane ring activation and functionalization. A common approach involves coupling carboxylic acid intermediates with activated reagents. For example, DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) is used to activate the carboxylic acid, followed by reaction with N,O-dimethylhydroxylamine to form a Weinreb amide intermediate. This step achieves high yields (~97%) under mild conditions (THF, room temperature) . Alternative routes employ hydroxylation of bicyclic precursors using oxidizing agents like ethyltrimethylammonium permanganate, though yields may vary (e.g., 9% for compound 9 vs. 93% for 10 ) .
Q. How is the structure of this compound confirmed post-synthesis?
Structural confirmation relies on a combination of NMR (¹H and ¹³C), IR spectroscopy , and HRMS . For example:
- IR spectroscopy : Peaks at 1689 cm⁻¹ (C=O stretch) and 731 cm⁻¹ (cyclopropane ring vibrations) are characteristic .
- HRMS : Exact mass matching (e.g., m/z 276.1236 calculated vs. 276.1232 observed for C₁₅H₁₈NO₄) .
- NMR : Distinct signals for the bicyclic core (e.g., δ 4.21 ppm for methine protons) and benzyl ester groups (δ 7.3–7.5 ppm) .
Q. What are the critical steps for ensuring purity during synthesis?
Purification typically involves column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from solvents like diethyl ether. Reaction quenching with aqueous acids (e.g., 5% citric acid) and thorough extraction (e.g., diethyl ether) minimize byproducts .
Advanced Research Questions
Q. How can low yields in hydroxylation reactions (e.g., 9%) be addressed?
Low yields in hydroxylation steps (e.g., compound 9 ) may arise from steric hindrance or competing side reactions. Optimizing reaction conditions—such as using N-methylmorpholine-N-oxide (NMO) and osmium tetroxide in acetone/water—can improve regioselectivity and efficiency (e.g., 93% yield for compound 10 ) . Pre-activation of the cyclopropane ring with electron-withdrawing groups (e.g., esters) also enhances reactivity .
Q. What strategies enable regioselective functionalization of the bicyclic core?
Regioselectivity is controlled by protecting group strategies and substrate pre-activation . For example:
Q. How do contradictory data in reaction outcomes across studies inform optimization?
Discrepancies in yields or regioselectivity (e.g., hydroxylation vs. epoxidation) often stem from variations in catalyst systems or solvent polarity . Systematic screening of reagents (e.g., DMTMM vs. HATU for amide coupling) and reaction temperatures can reconcile these differences .
Q. What is the role of N-methylmorpholine in carboxylic acid activation?
N-methylmorpholine acts as a non-nucleophilic base , neutralizing HCl generated during carbodiimide-mediated couplings (e.g., DMTMM). It also enhances reaction rates by stabilizing activated intermediates .
Q. How can stereochemical outcomes be predicted for derivatives of this compound?
Computational methods (e.g., DFT calculations) and X-ray crystallography of intermediates (e.g., bicyclic esters) provide insights into transition-state geometries. Experimental validation via NOESY NMR can confirm stereochemical assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
